3-Bromo-6-(2,4-dichloro-benzoylamino)-benzoic acid
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Overview
Description
3-Bromo-6-(2,4-dichloro-benzoylamino)-benzoic acid is a complex organic compound characterized by the presence of bromine, chlorine, and benzoylamino groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(2,4-dichloro-benzoylamino)-benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core, followed by the introduction of bromine and chlorine atoms, and finally the attachment of the benzoylamino group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(2,4-dichloro-benzoylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-Bromo-6-(2,4-dichloro-benzoylamino)-benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of halogenated benzoic acids on biological systems, including their interactions with proteins and enzymes.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development and its potential anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(2,4-dichloro-benzoylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The benzoylamino group may also play a role in modulating the compound’s activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-7-methylchromone
- 2,4-Dichlorobenzoic acid
- 6-Bromo-2,4-dichlorobenzoic acid
Uniqueness
3-Bromo-6-(2,4-dichloro-benzoylamino)-benzoic acid is unique due to the specific combination of bromine, chlorine, and benzoylamino groups attached to the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H8BrCl2NO3 |
---|---|
Molecular Weight |
389.0 g/mol |
IUPAC Name |
5-bromo-2-[(2,4-dichlorobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H8BrCl2NO3/c15-7-1-4-12(10(5-7)14(20)21)18-13(19)9-3-2-8(16)6-11(9)17/h1-6H,(H,18,19)(H,20,21) |
InChI Key |
CFCWVHJCRBLINY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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